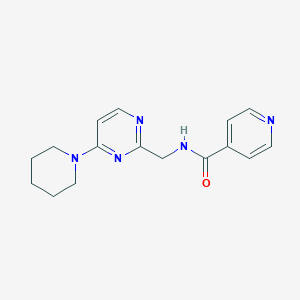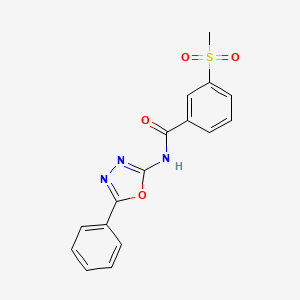
N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AFM13 and is a small molecule inhibitor that targets the CD30 receptor on cancer cells.
科学的研究の応用
Chemotherapeutic Treatment of Advanced Colorectal Cancer
Advanced colorectal cancer has been a significant focus of clinical research to improve treatment outcomes. Despite extensive trials, 5-fluorouracil (5-FU) remains the most active single agent for this condition. Research efforts to enhance 5-FU's efficacy, including combinations with methotrexate, cisplatin, folinic acid, and N-(phosphonacetyl)-L-aspartic acid (PALA), are ongoing. The combination of 5-FU and folinic acid has shown the most success, suggesting patient survival improvement compared to 5-FU alone. These findings underline the critical role of 5-FU and its combinations in treating advanced colorectal cancer and the need for continuous innovation in chemotherapy regimens (Abbruzzese & Levin, 1989).
Pharmacogenetics in Colorectal Cancer Therapy
The combination of irinotecan with 5-fluorouracil/folinic acid or oxaliplatin with 5-fluorouracil/folinic acid significantly increases response rates and survival in metastatic colorectal cancer. However, systemic therapy's side effects, like myelotoxicity, neurotoxicity, or gastrointestinal toxicity, pose major challenges. The efficacy and toxicity of anticancer drugs are influenced by drug metabolism and transport enzymes, highlighting the need for biomarkers to tailor drug types, combinations, and doses to individual patients. This personalized approach is essential for optimizing treatment efficacy and minimizing toxicity (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Behavioral Pharmacology and Antidepressant Potential
The anxiolytic and antidepressant potential of selective 5-HT1B antagonists has been explored, demonstrating their utility in treating anxiety and affective disorders. Such research contributes to the understanding of neurotransmitter systems' role in psychiatric conditions and the development of targeted therapies (Hudzik et al., 2003).
G Protein-Biased Kappa Agonists and Pain Management
The development of G protein-biased kappa agonists aims to reduce pain and itch with fewer side effects, such as anhedonia and psychosis, associated with unbiased kappa opioid agonists. This research direction holds promise for improving pain management strategies, especially for conditions inadequately addressed by current treatments (Mores et al., 2019).
Acrylamide Detection in Processed Foods
The neurotoxic and carcinogenic properties of acrylamide, which occurs in baked and fried foods, necessitate accurate detection methods. Biosensors offer a rapid, sensitive, and specific solution for monitoring acrylamide levels in food, contributing to public health safety by enabling the identification and regulation of this compound in the food supply (Pundir, Yadav, & Chhillar, 2019).
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c14-11-2-1-10(15)9-12(11)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQZAFMCSRPJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2628750.png)
![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2628753.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-benzyl-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628759.png)
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)
![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2628762.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

